5-(1H-pyrrol-2-yl)isoxazole chemical structure and properties
5-(1H-pyrrol-2-yl)isoxazole chemical structure and properties
This guide details the chemical structure, synthesis, and properties of the 5-(1H-pyrrol-2-yl)isoxazole scaffold. This biheteroaryl system fuses the electron-rich pyrrole ring with the electron-deficient isoxazole nucleus, creating a polarized push-pull system with significant utility in medicinal chemistry, particularly in kinase inhibition and anti-infective research.
Core Chemical Identity & Structure
The 5-(1H-pyrrol-2-yl)isoxazole moiety consists of a pyrrole ring linked at its C2 position to the C5 position of an isoxazole ring. This specific regiochemistry creates a conjugated biaryl system where the pyrrole acts as an electron donor and the isoxazole as an electron acceptor/polarizer.
Structural Parameters[1][2][3][4][5][6]
-
IUPAC Name: 5-(1H-pyrrol-2-yl)isoxazole
-
Molecular Formula: C
H N O -
Molecular Weight: 134.14 g/mol
-
Key Features:
-
Dipole Moment: Significant dipole directed towards the isoxazole nitrogen/oxygen.
-
H-Bonding: Pyrrole NH acts as a Hydrogen Bond Donor (HBD); Isoxazole N and O act as weak Hydrogen Bond Acceptors (HBA).
-
Electronic Character: The C5-linkage allows electronic communication between the rings. The pyrrole is
-excessive (nucleophilic), while the isoxazole is -deficient (electrophilic character at C5, though substituted here).
-
Graphviz: Electronic Connectivity & Numbering
The following diagram illustrates the atomic numbering and the electronic push-pull relationship between the two heterocycles.
Synthesis Methodologies
Synthesizing the 5-(pyrrol-2-yl)isoxazole core requires controlling the regiochemistry to ensure the C5-linkage. The most robust "self-validating" protocol involves the cyclization of enaminones.
Protocol A: The Enaminone Cyclization Route (Recommended)
This method is preferred for its scalability and regioselectivity. It proceeds via a 3-(dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one intermediate.
Reaction Scheme:
-
Precursor Formation: 2-Acetylpyrrole reacts with
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Cyclization: The resulting enaminone reacts with hydroxylamine hydrochloride (
).
Step-by-Step Protocol
-
Enaminone Synthesis:
-
Reagents: 2-Acetylpyrrole (1.0 eq), DMF-DMA (1.2–1.5 eq).
-
Conditions: Reflux in toluene or neat at 80–100°C for 4–6 hours.
-
Checkpoint: Monitor TLC for the disappearance of acetylpyrrole. The product (enaminone) is typically a yellow/orange solid.
-
Purification: Removal of solvent usually yields sufficiently pure enaminone.
-
-
Isoxazole Ring Closure:
-
Reagents: Enaminone intermediate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq).
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: The hydroxylamine nitrogen attacks the
-carbon of the enaminone (displacing dimethylamine), followed by oxygen attack on the carbonyl carbon. -
Workup: Evaporate solvent; partition between ethyl acetate and water. The isoxazole precipitates or is extracted.
-
Protocol B: 1,3-Dipolar Cycloaddition
Alternatively, nitrile oxides can react with 2-ethynylpyrrole. This method is more convergent but requires the synthesis of unstable nitrile oxides.
-
Reactants: 2-Ethynylpyrrole + Aryl/Alkyl Nitrile Oxide (generated in situ from chlorooximes).
-
Selectivity: Favors the 5-substituted isoxazole, but steric bulk can influence the ratio.
Physicochemical & Biological Properties[1][3][6][8][9]
Physical Data (Representative)
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Physical State: Typically a tan to light-brown solid.
-
Solubility: Soluble in DMSO, MeOH, EtOH, EtOAc; sparingly soluble in water.
-
UV/Vis: Strong absorption
~280-310 nm due to biaryl conjugation.
Reactivity Profile
The biaryl system exhibits differential reactivity, allowing for selective functionalization:
-
Electrophilic Aromatic Substitution (EAS):
-
Pyrrole Ring: Highly reactive. Halogenation (NBS/NCS) or nitration occurs preferentially at the pyrrole C5 position (or C3/C4 if C5 is blocked).
-
Isoxazole Ring: Relatively inert to EAS due to electron deficiency.
-
-
Lithiation (C-H Activation):
-
Treatment with
-BuLi (2 equivalents) typically dilithiates: first at the pyrrole N1 (deprotonation), then at the isoxazole C4 or pyrrole C5 depending on directing groups.
-
-
Ring Cleavage:
-
The isoxazole N-O bond is labile under reducing conditions (e.g.,
or ), opening to form -amino enones. This is a strategy to synthesize complex pyrrole-containing 1,3-dicarbonyl analogs.
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for other biaryls or as a kinase hinge-binder.
| Application Area | Mechanism of Action | Key References |
| Kinase Inhibition | The Pyrrole NH and Isoxazole N provide a donor-acceptor motif that mimics the ATP adenine hinge binding. | [1], [2] |
| Antibacterial | Disrupts bacterial cell wall synthesis or DNA gyrase (depending on substituents). | [3] |
| Neuroprotection | Modulates GABA receptors or reduces oxidative stress via radical scavenging (pyrrole moiety). | [4] |
Experimental Validation (Self-Check)
To ensure the synthesized compound is the correct 5-isomer and not the 3-isomer:
-
NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the pyrrole N-H or C3-H and the isoxazole C4-H. This proximity confirms the C5-linkage.
-
Coupling Constants: The isoxazole C4-H typically appears as a doublet (
Hz) if C3 is substituted, or a doublet of doublets if unsubstituted. -
Chemical Shift: The isoxazole C4-H in 5-substituted isoxazoles typically resonates upfield (
6.1–6.5 ppm) compared to 3-substituted isomers.
References
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Review of Isoxazole Biological Activity: Kumar, M., et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024. Link
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Pyrrolo-isoxazole Biological Actions: Anand, P., Singh, B. "Pyrrolo-isoxazole: A Key Molecule With Diverse Biological Actions." Mini Reviews in Medicinal Chemistry, 2014. Link
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Synthesis of 5-Arylisoxazoles: Dou, G., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 2013. Link
-
Isoxazole Strategy for Pyrrole Derivatives: Galenko, E. E., et al. "Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives." Journal of Organic Chemistry, 2019. Link
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Enaminone Chemistry: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1] International Journal of Organic Chemistry, 2011.[1] Link
